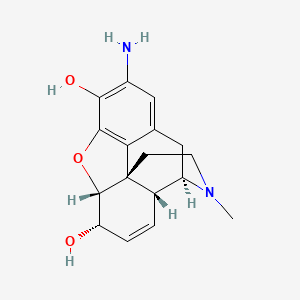
Morphine, amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine, amino- is a derivative of morphine, an alkaloid found in the opium poppy. Morphine is well-known for its potent analgesic properties and is widely used in medicine for pain management. The amino- derivative of morphine retains many of the parent compound’s properties but also exhibits unique characteristics that make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morphine and its derivatives, including morphine, amino-, involves several steps. One common method is the total synthesis approach, which starts from simpler organic molecules and builds up the complex structure of morphine through a series of chemical reactions.
Industrial Production Methods
Industrial production of morphine and its derivatives typically involves the extraction of morphine from opium poppy latex, followed by chemical modification to introduce the desired functional groups. This process often includes steps such as demethylation, oxidation, and reduction .
Analyse Chemischer Reaktionen
Types of Reactions
Morphine, amino- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morphine, amino- can yield ketone derivatives, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Morphine, amino- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of alkaloids.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic and its interactions with opioid receptors.
Industry: Used in the development of new pharmaceuticals and as a precursor for other bioactive compounds .
Wirkmechanismus
Morphine, amino- exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The compound also affects other pathways, such as the modulation of neurotransmitter release and the alteration of ion channel activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to morphine, amino- include:
Codeine: Another alkaloid derived from the opium poppy with analgesic properties.
Thebaine: A precursor to many semi-synthetic opioids.
Oxycodone: A semi-synthetic opioid used for pain management.
Naloxone: An opioid antagonist used to reverse opioid overdose .
Uniqueness
Morphine, amino- is unique in its specific interactions with opioid receptors and its distinct pharmacokinetic properties. Unlike some other opioids, it may exhibit different metabolic pathways and receptor binding affinities, leading to variations in its analgesic potency and side effect profile .
Eigenschaften
CAS-Nummer |
51006-03-2 |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-10-amino-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C17H20N2O3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7,18H2,1H3/t9-,11+,12-,16-,17-/m0/s1 |
InChI-Schlüssel |
APKSZZOWWDADPK-GLWLLPOHSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)N |
Kanonische SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



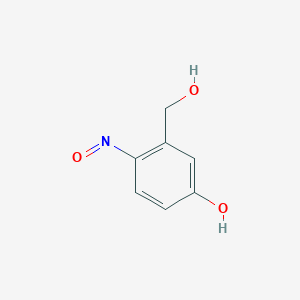
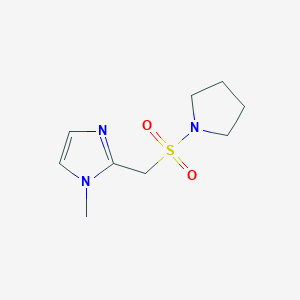


![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
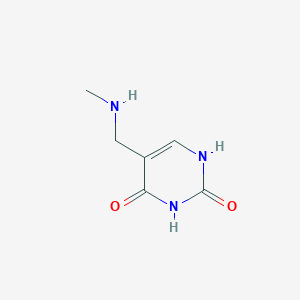
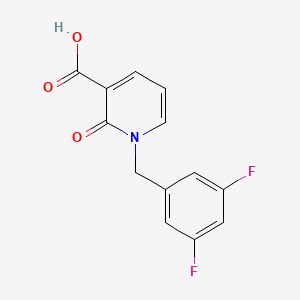

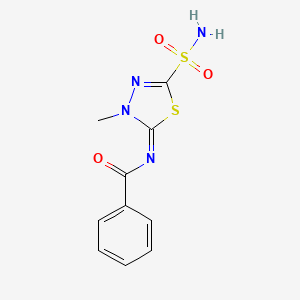

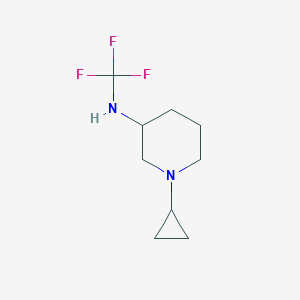
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)

